N-(4-methyl-1,3-thiazol-2-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide: is a complex organic compound featuring a thiazole ring and a hexahydrocyclohepta[c]pyrazole core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methylthioamide, the thiazole ring is formed through cyclization reactions involving sulfur and nitrogen sources.
Construction of the Hexahydrocyclohepta[c]pyrazole Core: This step involves the cyclization of a suitable diketone or ketoester with hydrazine or a hydrazine derivative.
Coupling Reaction: The final step involves coupling the thiazole ring with the hexahydrocyclohepta[c]pyrazole core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Pharmaceuticals: The compound is a precursor for the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The hexahydrocyclohepta[c]pyrazole core can modulate receptor activity, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate
- N-(4-methyl-1,3-thiazol-2-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-sulfonamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of a thiazole ring and a hexahydrocyclohepta[c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-7-19-13(14-8)15-12(18)11-9-5-3-2-4-6-10(9)16-17-11/h7H,2-6H2,1H3,(H,16,17)(H,14,15,18) |
InChI Key |
MUAFTNKYUOBOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
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